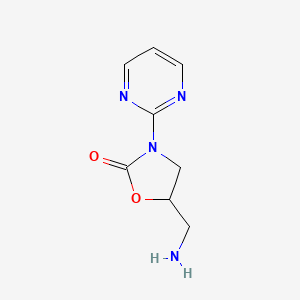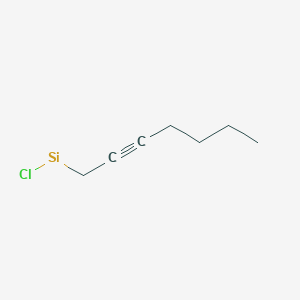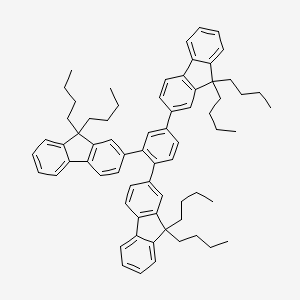
2,2',2''-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes three fluorene units attached to a benzene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) typically involves the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Attachment of Fluorene Units: The fluorene units are attached to the benzene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions, which enhance the solubility and processability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted fluorene compounds, which can be further utilized in various applications .
科学的研究の応用
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound’s fluorescence properties make it useful in bioimaging and biosensing applications.
Industrial Applications: It is used in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) involves its interaction with light and other molecules. The compound’s unique structure allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
類似化合物との比較
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(9,9-dibutyl-9H-fluorene): Similar structure but different substitution pattern on the benzene core.
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-diphenyl-9H-fluorene): Similar structure with phenyl groups instead of butyl groups.
Uniqueness
2,2’,2’'-(Benzene-1,2,4-triyl)tris(9,9-dibutyl-9H-fluorene) is unique due to its specific substitution pattern and the presence of butyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics and materials science .
特性
CAS番号 |
797057-59-1 |
|---|---|
分子式 |
C69H78 |
分子量 |
907.4 g/mol |
IUPAC名 |
2-[2,5-bis(9,9-dibutylfluoren-2-yl)phenyl]-9,9-dibutylfluorene |
InChI |
InChI=1S/C69H78/c1-7-13-39-67(40-14-8-2)61-28-22-19-25-54(61)57-36-32-50(46-64(57)67)49-31-35-53(51-33-37-58-55-26-20-23-29-62(55)68(41-15-9-3,42-16-10-4)65(58)47-51)60(45-49)52-34-38-59-56-27-21-24-30-63(56)69(43-17-11-5,44-18-12-6)66(59)48-52/h19-38,45-48H,7-18,39-44H2,1-6H3 |
InChIキー |
AFORANNITHCVNG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCC)CCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCC)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


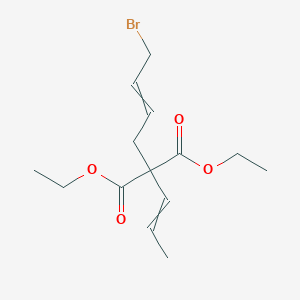
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
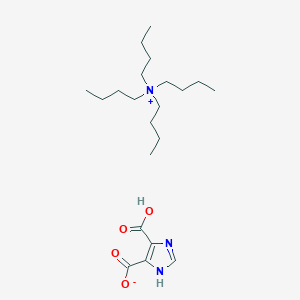
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
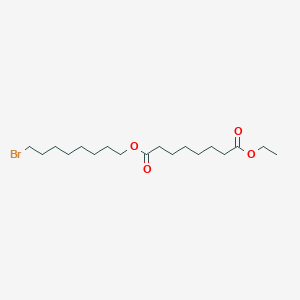
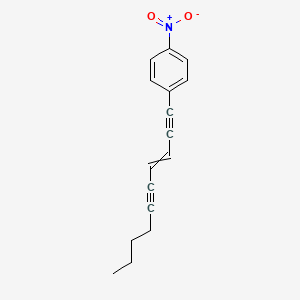
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
